3-epi-Ochratoxin A
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQKHEORZBHNRI-BONVTDFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Synthesis and Fungal Biogenesis of Ochratoxin a and Its Enantiomeric Forms
Ochratoxigenic Fungal Species Implicated in Ochratoxin A Productionmdpi.comresearchgate.netnih.govmdpi.comfrontiersin.org
Ochratoxin A (OTA) is a secondary metabolite produced by several species of filamentous fungi, primarily belonging to the Aspergillus and Penicillium genera. mdpi.commdpi.comresearchgate.netmdpi.com These fungi are ubiquitous in nature and can contaminate various food and feed products, with their distribution influenced by climatic conditions. mdpi.comresearchgate.net Aspergillus species are more prevalent in warmer and temperate regions, while Penicillium species are more commonly found in colder climates. mdpi.comnih.gov
Aspergillus Genera (e.g., A. ochraceus, A. carbonarius, A. niger, A. westerdijkiae)mdpi.comresearchgate.netnih.govmdpi.comfrontiersin.org
Several species within the Aspergillus genus are recognized as significant producers of ochratoxin A. Among the most notable are Aspergillus ochraceus, Aspergillus carbonarius, and Aspergillus niger. mdpi.comresearchgate.netinternationalscholarsjournals.com Aspergillus westerdijkiae is also a known OTA producer. nih.gov
Aspergillus ochraceus : First identified as an OTA producer in 1965, A. ochraceus is considered a primary source of this mycotoxin in various agricultural products. mdpi.comasm.org It thrives in a range of commodities, including cereals, coffee beans, and grapes. asm.orgmdpi.comnih.gov Optimal conditions for OTA production by A. ochraceus are generally observed at temperatures between 25 and 30 °C. mdpi.commdpi.com
Aspergillus carbonarius : This species is a major contributor to OTA contamination, particularly in grapes and grape-derived products like wine and raisins. researchgate.netnih.govmdpi.comoup.com A high percentage of A. carbonarius strains are capable of producing OTA, often in significant amounts. nih.govgssrr.org
Aspergillus niger : While some strains of A. niger are used in industrial applications, others are capable of producing ochratoxin A. acs.orgelsevier.esconicet.gov.ar Although not all strains are toxigenic, the widespread presence of A. niger in food products makes it a relevant source of OTA contamination. elsevier.esnih.gov
Aspergillus westerdijkiae : This species is also implicated in OTA production and has been the subject of research to understand the genetic basis of its toxigenic capabilities. researchgate.netnih.gov
| Fungal Species | Primary Habitats/Commodities |
|---|---|
| Aspergillus ochraceus | Cereals, coffee beans, grapes asm.orgmdpi.comnih.gov |
| Aspergillus carbonarius | Grapes, wine, raisins researchgate.netnih.govmdpi.comoup.com |
| Aspergillus niger | Grapes, maize oup.comelsevier.esconicet.gov.ar |
| Aspergillus westerdijkiae | Various food and feed grains nih.gov |
| Penicillium verrucosum | Cereals (wheat, barley) in temperate climates nih.govnih.govwikipedia.org |
| Penicillium nordicum | Dry-cured meat products, cheese nih.govnih.govwikipedia.org |
Penicillium Genera (e.g., P. verrucosum, P. nordicum)researchgate.netmdpi.comfrontiersin.org
Within the Penicillium genus, two species are primarily recognized for their ability to produce ochratoxin A: Penicillium verrucosum and Penicillium nordicum. nih.govnih.gov
Penicillium verrucosum : This species is the main producer of OTA in cereals like wheat and barley, particularly in temperate and colder regions. nih.govnih.govwikipedia.org Its presence in these staple grains is a significant concern for food safety. oup.com
Penicillium nordicum : P. nordicum is commonly found on protein-rich foods such as dry-cured meats and cheeses. nih.govnih.govwikipedia.org It is a notable producer of OTA in these specific food matrices. ingentaconnect.commdpi.comresearchgate.net
Hypothetical Biosynthetic Pathways for Ochratoxin Amdpi.comresearchgate.netnih.govfrontiersin.orgnih.gov
The biosynthesis of ochratoxin A is a complex process involving a series of enzymatic reactions. While the complete pathway is still under investigation, a consensus model has emerged, highlighting the key roles of several enzyme families. nih.govresearchgate.net The molecule itself is a hybrid, composed of a dihydroisocoumarin moiety linked to a phenylalanine molecule. mdpi.comfrontiersin.orgmdpi.com
Polyketide Synthase (PKS) Involvement in Dihydroisocoumarin Moiety Formationmdpi.comresearchgate.netnih.govfrontiersin.orgnih.gov
The formation of the dihydroisocoumarin core of ochratoxin A is initiated by a polyketide synthase (PKS) enzyme. mdpi.comfrontiersin.orgmdpi.com PKS enzymes are large, multifunctional proteins that catalyze the assembly of polyketide chains from simple acyl-CoA precursors. mdpi.com In the case of OTA, the PKS is believed to catalyze the formation of the pentaketide (B10854585) backbone of ochratoxin β (7-carboxy-methyl-mellein) from acetate (B1210297) and malonate units. frontiersin.orgmdpi.comacs.org The involvement of a PKS gene has been confirmed in several ochratoxigenic fungi, including Aspergillus ochraceus, Aspergillus carbonarius, and Penicillium verrucosum. mdpi.commicrobiologyresearch.org
Non-Ribosomal Peptide Synthetase (NRPS) Role in Phenylalanine Linkageresearchgate.netnih.govnih.gov
Following the synthesis of the dihydroisocoumarin moiety, a non-ribosomal peptide synthetase (NRPS) is responsible for linking it to the amino acid L-phenylalanine. mdpi.comfrontiersin.orguniprot.org NRPS enzymes are modular proteins that activate and incorporate amino acids into peptide chains without the use of ribosomes. mdpi.com In the biosynthesis of OTA, the NRPS catalyzes the formation of an amide bond between the carboxyl group of the dihydroisocoumarin ring and the amino group of phenylalanine, resulting in the formation of ochratoxin B (OTB), the non-chlorinated precursor to OTA. frontiersin.orgnih.govuniprot.orgbio-techne.comuniprot.orgnovusbio.com
Potential for Epimerization within Biosynthetic Pathways
The biosynthesis of ochratoxin A (OTA) is a complex process involving a series of enzymatic reactions. nih.govd-nb.info While the primary focus of research has been on the production of the toxic (3R)-isomer, ochratoxin A, the potential for the formation of its less toxic epimer, 3-epi-Ochratoxin A, through epimerization exists. Epimerization is a chemical process where only one of multiple chiral centers in a molecule is inverted. In the context of ochratoxin A, this would involve the conversion between the (3R)- and (3S)-configurations at the C-3 position of the dihydroisocoumarin moiety.
While direct enzymatic epimerization during the biosynthetic pathway has not been definitively established, the possibility of non-enzymatic epimerization under certain physicochemical conditions cannot be ruled out. researchgate.netmdpi.com Heat treatment, for instance, has been shown to induce the epimerization of ochratoxin A, leading to the formation of this compound. researchgate.netmdpi.com This suggests that conditions within the fungal cell or in the surrounding environment could potentially facilitate this conversion.
Genetic Regulation of Ochratoxin A Biosynthesis
The production of ochratoxin A is tightly controlled at the genetic level, involving both specific and global regulatory elements. mdpi.comresearchgate.net
Regulatory Genes and Complexes (e.g., VelB/VeA/LaeA, OtaR1, OtaR2)
The biosynthesis of ochratoxin A is regulated by a set of genes often found clustered together in the fungal genome. nih.govresearchgate.net Key among these are the pathway-specific regulatory genes, otaR1 and otaR2. nih.govmdpi.com OtaR1, a bZIP transcription factor, is considered a primary regulator, controlling the expression of the core biosynthetic genes (otaA, otaB, otaC, and otaD). nih.govresearchgate.net Deletion of otaR1 has been shown to completely abolish ochratoxin A production. nih.gov The second regulator, otaR2, appears to modulate the expression of otaA, otaB, and otaD. nih.govmdpi.com
In addition to these specific regulators, a global regulatory complex known as the Velvet complex (VelB/VeA/LaeA) plays a crucial role in coordinating secondary metabolism with fungal development. mdpi.comresearchgate.netresearchgate.net The components of this complex, particularly VeA and LaeA, have been shown to influence the production of ochratoxin A. mdpi.comresearchgate.netamazonaws.comnih.gov Deletion of veA or laeA in Aspergillus carbonarius and Aspergillus ochraceus resulted in a significant reduction in ochratoxin A production. researchgate.netnih.gov This complex is thought to regulate the expression of biosynthetic genes in response to environmental cues such as light. mdpi.comresearchgate.net
Transcriptomic Analysis of Biosynthesis-Related Genes
Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have provided valuable insights into the regulation of ochratoxin A biosynthesis. nih.govtandfonline.comnih.govresearchgate.net These analyses have confirmed the coordinated expression of the genes within the OTA biosynthetic cluster. nih.gov For example, the expression levels of otaA, otaB, otaC, and otaD are significantly decreased in mutants lacking the otaR1 regulator. nih.gov
Furthermore, transcriptomic analyses have revealed how environmental factors can influence the expression of these genes. For instance, under osmotic stress conditions induced by sodium chloride, the expression of OTA biosynthesis genes such as otaA, otaB, and otaC can be significantly upregulated, leading to increased ochratoxin A production. nih.govtandfonline.comnih.gov Conversely, treatment with inhibitors like eugenol (B1671780) has been shown to down-regulate the transcription of the OTA gene cluster, thereby reducing toxin production. researchgate.net
Environmental and Culturing Factors Influencing Ochratoxin Production and Potential Stereoisomer Ratios
The production of ochratoxin A and potentially the ratio of its stereoisomers are significantly influenced by various environmental and culturing conditions. researchgate.netnih.gov These factors affect fungal growth and the activity of the biosynthetic enzymes. nih.gov
Water Activity and Temperature Effects
Water activity (aw) and temperature are critical factors governing fungal growth and mycotoxin production. nih.govresearchgate.netfupress.netidosi.orgoup.com Different fungal species have optimal temperature and aw ranges for ochratoxin A production. For instance, Aspergillus ochraceus produces significant amounts of OTA at aw values of 0.95 and above, with optimal temperatures between 25–30 °C. mdpi.comnih.gov Aspergillus carbonarius can also produce high levels of OTA at high water activity (0.98 aw) and a temperature of 30°C. fupress.net In contrast, some Penicillium species tend to produce OTA at cooler temperatures. researchgate.net The interaction between temperature and water activity is complex and can significantly impact the final concentration of ochratoxin A in contaminated commodities. oup.com
Optimal Conditions for Ochratoxin A Production by Fungal Species
| Fungal Species | Optimal Temperature (°C) | Optimal Water Activity (aw) | Reference |
|---|---|---|---|
| Aspergillus ochraceus | 25–30 | 0.95 | mdpi.comnih.gov |
| Aspergillus carbonarius | 10–20 | 0.98 | mdpi.comfupress.net |
| Aspergillus niger | 20–25 | Not specified | mdpi.com |
pH and Gas Composition Influence
The pH of the substrate also plays a role in ochratoxin A production. mdpi.commdpi.cominternationalscholarsjournals.com While some studies suggest that pH does not have a specific effect on OTA production by A. ochraceus and A. carbonarius, others have found that moderately acidic conditions can be optimal. mdpi.comresearchgate.net For example, a pH of 4.0 was found to be optimal for OTA production by some strains of A. carbonarius. fupress.net In Penicillium citrinum, the highest OTA production was observed at pH 5, with production being restrained in a more acidic environment (pH 3). rsc.org
The composition of the surrounding atmosphere, particularly the levels of carbon dioxide and oxygen, can also influence fungal growth and mycotoxin production. mdpi.comresearchgate.net For example, elevated levels of CO2 (50%) have been shown to inhibit the growth of Penicillium verrucosum and its production of OTA on wheat grains. mdpi.comresearchgate.net
Occurrence and Distribution of Ochratoxin a and the Analytical Need for Epimer Distinction
Global Prevalence in Agricultural Commodities
Ochratoxin A contaminates a wide array of agricultural products globally. nih.gov Cereals, such as wheat, barley, corn, and oats, are major sources of OTA contamination and are considered primary contributors to human dietary exposure. mdpi.comcfs.gov.hkacs.org The prevalence and concentration of OTA in cereals can vary significantly depending on geographical location, climate, and storage practices. mdpi.com For instance, Penicillium verrucosum is the main OTA producer in cereals in cooler temperate regions like Europe and Canada, while Aspergillus species are more common in hotter climates. researchgate.netmpi.govt.nz
Beyond cereals, OTA is frequently detected in other commodities:
Coffee and Cocoa: Coffee beans can become contaminated with OTA during sun-drying, with Aspergillus ochraceus being a primary culprit. cfs.gov.hktandfonline.com Roasting can reduce OTA levels, but it does not eliminate them entirely. r-biopharm.com Cocoa and its derived products are also susceptible to OTA contamination. mdpi.com
Grapes and Dried Fruits: Aspergillus carbonarius is a key fungal species responsible for OTA in grapes, which can lead to contamination of wine and dried vine fruits like raisins. cfs.gov.hkmpi.govt.nz The level of contamination can be influenced by factors such as grape maturity and berry damage. agriculturejournals.cz
Spices: A variety of spices, including chili powder, paprika, black pepper, and ginger, have been found to be contaminated with OTA. r-biopharm.com
The following table provides a summary of OTA occurrence in various food products as reported in the literature.
| Food Commodity | Key Fungal Producers | Contributing Factors | Geographic Prevalence |
| Cereals (wheat, barley, corn) | Penicillium verrucosum, Aspergillus ochraceus | Storage conditions (moisture, temperature) | Temperate and tropical regions worldwide researchgate.netmdpi.commpi.govt.nz |
| Coffee | Aspergillus ochraceus, Aspergillus carbonarius | Sun-drying process, storage | Tropical and subtropical regions cfs.gov.hktandfonline.com |
| Grapes & Wine | Aspergillus carbonarius | Grape maturity, berry damage, climate | Southern Europe and other wine-producing regions mpi.govt.nzagriculturejournals.cz |
| Spices | Aspergillus species | Post-harvest handling, storage | Global, particularly in warm and humid climates r-biopharm.com |
Contamination in Animal Feed and Derived Products
The contamination of animal feed with Ochratoxin A is a significant issue, not only for animal health but also for human food safety due to the potential for carry-over into animal-derived products. nih.gov Cereals, being a primary component of many animal feeds, are a major source of this contamination. nutrinews.com
Monogastric animals, such as pigs and poultry, are particularly susceptible to the effects of OTA. nutrinews.com In these animals, OTA can accumulate in tissues, especially the kidneys and liver. nih.govencyclopedia.pub This accumulation can lead to the presence of OTA in meat and meat products intended for human consumption. cfs.gov.hknih.gov For example, pork products, including blood sausages, can be a source of human exposure to OTA. r-biopharm.comscirp.org
Ruminants, like cattle, are generally more resistant to OTA because the microflora in their rumen can degrade the toxin into the less toxic ochratoxin α. cfs.gov.hkscielo.br However, OTA can still be detected in milk, albeit typically at low levels. scirp.org In poultry, OTA contamination in feed can lead to reduced egg production and the presence of OTA in eggs. nutrinews.com
The table below summarizes findings on OTA contamination in animal feed and its transfer to animal products.
| Animal | Susceptibility | Contaminated Feed Sources | Affected Animal Products |
| Pigs | High | Cereal-based feeds | Kidney, liver, blood products nih.govnih.govscirp.org |
| Poultry | High | Cereal-based feeds | Eggs, meat nutrinews.com |
| Cattle | Low (due to rumen degradation) | Cereal-based feeds | Milk (low levels) scirp.orgscielo.br |
Environmental Sampling and Detection Methodologies
Detecting and quantifying Ochratoxin A in various matrices requires sensitive and reliable analytical methods. Environmental sampling can involve testing the air and dust in environments where contaminated commodities are handled or stored, such as farms and processing facilities. nih.gov Studies have shown that airborne dust and fungal spores can be a source of OTA exposure. nih.gov
A variety of analytical techniques are employed for the detection of OTA. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely used and effective method. mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, allowing for the detection of very low levels of the toxin. mdpi.com Immunoassays, such as ELISA (enzyme-linked immunosorbent assay), provide a rapid and cost-effective screening tool, though they may have limitations in distinguishing between different ochratoxins. mdpi.comnih.gov
The development of new analytical methods is ongoing, with a focus on improving speed, accuracy, and the ability to perform multi-mycotoxin analysis. mdpi.comnih.gov For instance, techniques combining QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with advanced chromatographic systems have been developed for the simultaneous analysis of multiple mycotoxins in complex matrices like coffee. acs.org
A significant challenge in OTA analysis is the need to distinguish between its different isomers, such as 3-epi-Ochratoxin A. This requires methods with high separation capabilities, like HPLC, which can resolve these closely related compounds. researchgate.net The use of diastereoisomeric internal standards has been proposed to improve the accuracy of OTA quantification. researchgate.net
Factors Contributing to Contamination Levels and the Importance of Comprehensive Isomeric Profiling
Several factors influence the level of Ochratoxin A contamination in agricultural products. These can be broadly categorized as environmental conditions and agricultural practices.
Environmental Factors:
Temperature and Water Activity: Fungal growth and OTA production are highly dependent on temperature and water activity (a measure of available moisture). tandfonline.comaimspress.com Different fungal species have different optimal conditions. For example, P. verrucosum thrives in cooler climates, while A. ochraceus prefers warmer temperatures. mpi.govt.nzmdpi.com
Climate and Geography: The geographical location and prevailing climate play a crucial role in determining which fungal species are present and the likelihood of OTA contamination. mdpi.comagriculturejournals.cz
Agricultural and Storage Practices:
Harvesting and Drying: Improper harvesting techniques that cause damage to crops can increase their susceptibility to fungal infection. agriculturejournals.cz Inefficient or slow drying of commodities like cereals and coffee beans can create favorable conditions for mold growth and toxin production. tandfonline.comagriculturejournals.cz
Storage Conditions: Storing agricultural products at high humidity and temperature significantly increases the risk of OTA contamination. aimspress.commdpi.com Proper storage management is therefore critical in preventing mycotoxin formation. plos.org
The Importance of Isomeric Profiling:
Recent research has highlighted the presence of OTA isomers, such as this compound, in food and feed. mdpi.com This epimer is a stereoisomer of OTA. While information on the specific occurrence and distribution of this compound is still emerging, its presence necessitates a more comprehensive approach to mycotoxin analysis.
The ability to distinguish between OTA and its epimers is crucial for several reasons:
Accurate Risk Assessment: The toxicity of different isomers may vary. A comprehensive understanding of the isomeric profile is necessary for an accurate assessment of the potential health risks associated with contaminated products.
Understanding Formation and Degradation: The formation of isomers can occur during food processing, such as through thermal treatment. researchgate.netnih.gov Studying the isomeric profile can provide insights into the fate of OTA during processing and the formation of degradation products.
Regulatory Compliance: As analytical capabilities improve and more is understood about the occurrence and toxicity of different isomers, regulatory limits may be established that require specific quantification of each isomer.
Therefore, the development and application of analytical methods that can accurately identify and quantify not just Ochratoxin A, but also its epimers like this compound, is becoming increasingly important for ensuring food and feed safety. mdpi.comvulcanchem.com
Advanced Analytical Methodologies for Ochratoxin a and Its Enantiomeric Forms
Sample Preparation and Extraction Strategies for Complex Matrices
The initial step in the analysis of ochratoxins from complex sample matrices, such as cereals, coffee, wine, or animal tissues, involves the extraction of the analytes from the sample. mdpi.comresearchgate.net This is followed by a clean-up procedure to remove interfering compounds that could compromise the accuracy of subsequent chromatographic analysis. nih.gov
Solid-liquid extraction (SLE) is a foundational technique for isolating mycotoxins from solid samples. For OTA and its epimers, this typically involves homogenizing the sample with an organic solvent mixture. Common extraction solvents include mixtures of acetonitrile (B52724) and water or methanol (B129727) and water, often modified with an acid like formic acid or a salt like sodium bicarbonate to improve extraction efficiency based on the analyte's pKa values. nih.govmdpi.com For instance, a method for purifying OTA from wheat cultures used a methanol:water (80:20, v/v) solution for the initial extraction. researchgate.net Another approach for extracting OTA from wheat and maize involved an acetonitrile-water-acetic acid (79:20:1, v/v/v) mixture, followed by a defatting step with cyclohexane. nih.gov
Following initial extraction, a clean-up step is necessary to remove matrix components like fats and pigments. Solid-phase extraction (SPE) is a widely used clean-up technique. nih.gov Various SPE sorbents can be employed, including C18, silica (B1680970), and mixed-mode polymers, to selectively retain the analytes of interest while allowing interfering substances to pass through. nih.gov The choice of solvent and sorbent is critical for achieving high recovery rates and a clean extract suitable for sensitive detection methods. mdpi.com These extraction and clean-up procedures are generally not stereoselective and are designed to co-extract both Ochratoxin A and 3-epi-Ochratoxin A.
For highly selective purification, immunoaffinity column (IAC) chromatography is the preferred clean-up method for OTA analysis. nih.govnih.gov IACs contain monoclonal or polyclonal antibodies covalently bound to a solid support. These antibodies have a high affinity and specificity for the target analyte. mdpi.com When the crude sample extract is passed through the column, the OTA molecules bind to the antibodies, while matrix interferences are washed away. nih.gov The bound OTA is then eluted with a solvent, such as methanol, resulting in a very clean and concentrated extract. nih.govfao.org
The high specificity of IACs significantly reduces matrix effects, making them ideal for preparing samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov While highly specific, the potential for cross-reactivity with structurally related molecules is a consideration. mdpi.com Some reports have noted interferences from OTA diastereomers in the analysis of roasted coffee, suggesting that while the antibodies are highly selective for the core OTA structure, some co-purification of epimers like this compound can occur. fao.org The performance criteria for analytical methods for OTA have been established, and IAC clean-up is a key part of many officially validated methods. fao.org
| IAC Parameter | Description | Source(s) |
| Principle | Utilizes specific antibody-antigen binding to isolate OTA from complex extracts. | mdpi.com |
| Application | Clean-up of extracts from cereals, coffee, wine, pork, and other foodstuffs. | nih.govnih.govfao.org |
| Elution | Typically performed with methanol or other organic solvents to release the bound OTA. | nih.govfao.org |
| Advantages | High selectivity, significant reduction of matrix effects, high recovery rates. | nih.gov |
| Consideration | Potential for minor cross-reactivity with structurally similar analogues and diastereomers. | fao.orgfavv-afsca.be |
Solid-Liquid Extraction and Clean-up Procedures
Chromatographic Separation Techniques for Enantiomeric Resolution
Because Ochratoxin A and this compound are diastereomers, they have different physical properties and can be separated using chiral chromatography techniques. The ability to resolve these epimers is crucial, particularly when one is used as an internal standard to quantify the other.
High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the separation and quantification of OTA and its 3-(S) diastereomer (this compound). rsc.orgresearchgate.net The separation is achieved on a chromatographic column, and fluorescence detection is commonly employed due to the natural fluorescence of the ochratoxin molecule, which provides high sensitivity. rsc.orgmdpi.com
Research has demonstrated the excellent separation of the 3-(R) and 3-(S) diastereomers of OTA by HPLC. rsc.orgresearchgate.net This capability has led to the development of a novel analytical method where the synthesized this compound, which is not typically found in nature, is used as an internal standard for the accurate quantification of the natural Ochratoxin A. rsc.org This diastereomeric dilution assay (DIDA) provides a reliable approach for analysis in complex matrices like wine and flour, achieving very low limits of detection and quantification. nih.govrsc.org The analysis is often performed with reversed-phase columns coupled with tandem mass spectrometry (LC-MS/MS) for definitive confirmation and quantification. nih.gov
| Parameter | HPLC Method for OTA Diastereomer Separation | Source(s) |
| Technique | High-Performance Liquid Chromatography (HPLC) | rsc.orgresearchgate.net |
| Detection | Fluorescence Detection (FLD), Tandem Mass Spectrometry (MS/MS) | rsc.orgnih.govrsc.org |
| Application | Separation of 3-(R)-Ochratoxin A and 3-(S)-Ochratoxin A (3-epi-OTA). | rsc.orgresearchgate.net |
| Quantification | Use of this compound as a diastereomeric internal standard. | rsc.org |
| Matrices | Wine, Flour, Grapes, Musts. | nih.govrsc.orgresearchgate.net |
| LOD (Wine) | 0.002 µg/L | rsc.orgresearchgate.net |
| LOQ (Wine) | 0.005 µg/L | rsc.orgresearchgate.net |
Capillary electrophoresis (CE) is a high-resolution separation technique that can be adapted for chiral analysis. researchgate.net For OTA analysis, CE is often coupled with highly sensitive laser-induced fluorescence (LIF) detection. nih.govuzh.ch The separation in CE is based on the differential migration of analytes in an electric field. uzh.ch
For the resolution of enantiomers or epimers, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are common chiral selectors used in CE. ingentaconnect.com They form transient diastereomeric complexes with the analyte enantiomers, leading to differences in their electrophoretic mobility and enabling their separation. While specific studies detailing the separation of Ochratoxin A and this compound using chiral CE are not prevalent, the technique has been successfully applied to separate the epimers of other mycotoxins, such as ergot alkaloids. ingentaconnect.com Therefore, CE with chiral selectors represents a viable and powerful, though less commonly reported, methodology for the enantiomeric resolution of ochratoxins.
Gas chromatography (GC) is another separation technique used in mycotoxin analysis, though it is applied less frequently to OTA compared to HPLC. mdpi.comresearchgate.net A primary limitation is that OTA is not naturally volatile and requires a chemical derivatization step to convert it into a more volatile compound suitable for GC analysis. nih.gov
While chiral stationary phases for GC exist and are used for the enantiomeric separation of various compounds, their specific application for resolving Ochratoxin A from this compound is not well-documented in scientific literature. Some studies have used GC-MS to analyze volatile organic compounds produced by fungi as indirect indicators of mycotoxin contamination in grains, rather than directly measuring the mycotoxin itself. nih.gov Due to the need for derivatization and the limited reported applications for its chiral separation, GC is not considered a primary technique for analyzing the enantiomeric forms of Ochratoxin A.
Capillary Electrophoresis (CE) with Chiral Selectors
Spectrometric Detection and Quantification Methods
Spectrometric techniques are pivotal in the analysis of Ochratoxin A (OTA) and its diastereomer, this compound, offering high sensitivity and selectivity. These methods are often coupled with chromatographic separation to resolve the enantiomeric forms before detection.
Fluorescence Detection (FLD) Coupled with HPLC
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is a widely used and robust method for the quantification of Ochratoxin A. laboratuvar.com OTA naturally fluoresces, exhibiting intense green fluorescence in acidic conditions and blue fluorescence in alkaline environments under UV light. mdpi.com This intrinsic property allows for sensitive detection without the need for derivatization.
The separation of OTA from its diastereomer, this compound, is typically achieved using chiral stationary phases (CSPs) in the HPLC system. chiralpedia.comphenomenex.comresearchgate.net The choice of the mobile phase, often a mixture of organic solvents like acetonitrile or methanol with an aqueous buffer, is optimized to achieve baseline separation of the enantiomers. mdpi.com For instance, a mobile phase of methanol-water can be employed. jfda-online.com The excitation and emission wavelengths for fluorescence detection are specifically chosen to maximize the signal for OTA. For example, an excitation wavelength of 330 nm and an emission wavelength of 460 nm can be used for OTA detection. shimadzu.com
Post-column derivatization with ammonia (B1221849) can be employed to enhance the fluorescence signal of OTA, thereby increasing the sensitivity of the method. This technique has been particularly useful for analyzing samples with very low OTA concentrations, such as baby food. mdpi.com The limit of detection (LOD) for HPLC-FLD methods can be as low as picograms per milliliter, making it suitable for regulatory control of OTA in various food commodities. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly specific technique for the determination of Ochratoxin A and its metabolites, including this compound. laboratuvar.comresearchgate.net This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. researchgate.net
For the analysis, a reversed-phase HPLC system is commonly used to separate the analytes. mdpi.com The detection is typically performed using an electrospray ionization (ESI) source, which offers high sensitivity and can be operated in either positive or negative ion mode. researchgate.netnih.gov In the negative ion mode, the precursor ion for OTA is often m/z 402. researchgate.net Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for both OTA and its internal standard, enhancing the selectivity and accuracy of the method. jfda-online.comnih.gov For OTA, a common transition monitored is m/z 404 to 239. jfda-online.com
The "dilute and shoot" approach, where a sample extract is simply diluted before injection, can be utilized with LC-MS/MS, simplifying sample preparation. nih.gov The use of an isotopically labeled internal standard, such as ¹³C-OTA, is recommended to compensate for matrix effects and variations in instrument response. mdpi.comwur.nl LC-MS/MS methods have been validated for a wide range of matrices including cereals, coffee, wine, and animal tissues. laboratuvar.comnih.govnih.govnih.gov
Immunoanalytical and Biosensor-Based Approaches for Specific Recognition
Immunoanalytical methods and biosensors offer rapid and specific detection of Ochratoxin A, leveraging the high affinity of antibodies for the toxin. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) Techniques
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely adopted immunochemical method for the rapid screening of a large number of samples for Ochratoxin A contamination. mdpi.commdpi.com These assays are valued for their ease of use and high throughput capabilities. mdpi.com Commercial ELISA kits are available and can provide quantitative or semi-quantitative results in a short amount of time.
A critical aspect of ELISA is the specificity of the antibody used, as cross-reactivity with related molecules can lead to overestimated results. mdpi.com While many ELISAs are designed to be highly specific for Ochratoxin A, their cross-reactivity with its diastereomer, this compound, is a crucial consideration for accurate enantiomeric analysis. Some studies have shown that immunoaffinity columns, which utilize antibodies for sample cleanup, can be highly selective for the natural OTA, with poor recognition of its diastereomers. nih.gov This suggests that the antibodies used in these columns, and potentially in some ELISA kits, may have low cross-reactivity with this compound. The development of monoclonal antibodies with high affinity and specificity is key to developing highly sensitive immunoassays. researchgate.net
Method Validation for Enantiomeric Analysis: Linearity, Limits of Detection (LOD), Limits of Quantification (LOQ), Accuracy, and Precision
The validation of analytical methods is crucial to ensure the reliability and accuracy of the results for the enantiomeric analysis of Ochratoxin A and this compound. Key validation parameters include linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision. mdpi.comnih.gov
Linearity is assessed by analyzing a series of standard solutions at different concentrations. The response of the detector is plotted against the concentration, and a calibration curve is generated. A good linear relationship is indicated by a high coefficient of determination (R²), typically greater than 0.99. nih.gov For LC-MS/MS methods, linearity has been demonstrated over concentration ranges such as 0.125–2.000 ng/mL and 0.45-36 ng/mL for OTA. researchgate.netnih.gov
Limits of Detection (LOD) and Quantification (LOQ) define the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. researchgate.net For LC-MS/MS analysis of OTA, LODs have been reported as low as 0.1 µg/kg in cheese and 0.27 µg/kg in poultry tissue, with LOQs of 0.34 µg/kg and 1.0 µg/kg, respectively. nih.govmdpi.com
Accuracy refers to the closeness of the measured value to the true value and is often evaluated through recovery studies. This involves spiking blank samples with a known amount of the analyte and measuring the percentage of the analyte that is recovered. Acceptable recovery ranges are often set by regulatory bodies, for instance, 70%–120% for OTA in certain matrices. nih.gov Studies have reported mean recoveries for OTA between 75% and 109% in various food and animal tissue samples. nih.govnih.gov
Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed by performing the analysis on the same sample on the same day and on different days, respectively. RSD values below 20% are generally considered acceptable. nih.gov For OTA analysis, intra-day and inter-day precision values have been reported to be less than 7% and 14%, respectively, in some methods. researchgate.net
The table below summarizes validation parameters from various studies for the analysis of Ochratoxin A.
| Parameter | Method | Matrix | Value | Reference |
| Linearity (R²) | LC-MS/MS | Cheese, Pork | > 0.995 | nih.gov |
| LC-MS/MS | Foodstuff | > 0.998 | researchgate.net | |
| LOD | LC-MS/MS | Cheese | 0.1 µg/kg | mdpi.com |
| LC-MS/MS | Poultry Tissue | 0.27 µg/kg | nih.gov | |
| HPLC-FLD | Wine | 0.1 µg/kg | researchgate.net | |
| LOQ | LC-MS/MS | Cheese | 0.34 µg/kg | mdpi.com |
| LC-MS/MS | Poultry Tissue | 1.0 µg/kg | nih.gov | |
| HPLC-FLD | Wine | 0.4 µg/kg | researchgate.net | |
| Accuracy (Recovery) | LC-MS/MS | Cheese | 75% - 100% | nih.gov |
| LC-MS/MS | Poultry Tissue | 82% - 109% | nih.gov | |
| HPLC-FLD | Wine | 102.6% - 105.2% | researchgate.net | |
| Precision (RSD) | LC-MS/MS | Cheese | < 11% (intraday) | nih.gov |
| LC-MS/MS | Poultry Tissue | ≤ 20% (within-lab) | nih.gov | |
| HPLC-FLD | Wine | < 7% (intraday), < 14% (interday) | researchgate.net |
Metabolic Pathways and Biotransformation of Ochratoxin a and Proposed Epimer Specific Metabolism
In Vitro Metabolic Transformations in Cellular Systems
In vitro studies using cellular systems, such as liver and kidney microsomes and cultured cells, have been instrumental in identifying the primary metabolic routes of Ochratoxin A. mdpi.comresearchgate.net These systems have demonstrated that OTA can undergo several transformations, including hydroxylation, hydrolysis, dechlorination, and conjugation. mdpi.comresearchgate.net
Human liver microsomes have been shown to possess a higher metabolic capacity for OTA compared to microsomes from species like rats, chickens, pigs, and goats, resulting in a greater quantity of metabolites. mdpi.com A comparative in vitro study identified six common metabolites across these species: 4S-OH-OTA, 4R-OH-OTA, 7′-OH-OTA, 9′-OH-OTA, 5′-OH-OTA, and Ochratoxin B (OTB). mdpi.com Despite this metabolic activity, a significant portion of the parent OTA often remains unchanged, suggesting that the liver is not the primary site of extensive metabolism. mdpi.com
Human bronchial epithelial cells have also demonstrated the ability to metabolize OTA, forming Ochratoxin alpha (OTα) and various hydroxylated metabolites, including 4-hydroxy and 10-hydroxy OTA. mdpi.com The involvement of cytochrome P450 (CYP450) enzymes is crucial for these oxidative transformations. mdpi.comnih.gov Studies using NIH/3T3 cells engineered to express human CYP2C9 and CYP3A4 have further elucidated the role of specific CYP enzymes in OTA metabolism. nih.gov
Biotransformation in Animal Models and Comparative Species Studies
The biotransformation of Ochratoxin A in vivo is influenced by species-specific differences in physiology, enzyme expression, and the role of gut microflora. nih.govmdpi.com The main metabolic pathways identified in animal models include hydrolysis, hydroxylation, lactone-opening, dechlorination, and conjugation reactions. mdpi.commdpi.com
Hydrolysis to Ochratoxin Alpha (OTα)
The most prominent metabolic pathway for OTA in many animal species is the hydrolysis of the amide bond that links the L-phenylalanine moiety to the isocoumarin (B1212949) core. researchgate.net This reaction is catalyzed by various proteolytic enzymes, including carboxypeptidase A and chymotrypsin, and yields Ochratoxin alpha (OTα) and L-β-phenylalanine. mdpi.cominchem.orgfrontiersin.org This transformation is considered a detoxification step, as OTα exhibits significantly lower toxicity than the parent compound. mdpi.comnih.gov
This hydrolysis occurs extensively in the gastrointestinal tract, largely due to the enzymatic activity of the gut microflora. mdpi.commdpi.com This is particularly evident in ruminant species like cows, where protozoa in the rumen efficiently hydrolyze OTA, rendering these animals more resistant to its toxic effects. cfs.gov.hk In rodents, intestinal microflora also plays a key role in this conversion. mdpi.com Studies in rats have shown that a substantial portion of ingested OTA is excreted in the urine as OTα following its formation and reabsorption from the intestine. mdpi.cominchem.org In vivo, this pathway is significant, with reports indicating that 25 to 27% of a given OTA dose is excreted as OTα in the urine of rats. nih.gov
Hydroxylation Pathways (e.g., 4-OH-OTA, 10-OH-OTA)
Hydroxylation represents a major phase I metabolic pathway for Ochratoxin A, primarily mediated by the cytochrome P450 (CYP450) enzyme superfamily in the liver and kidneys. mdpi.comresearchgate.netmdpi.com This process results in the formation of several hydroxylated metabolites, with the most studied being the 4-hydroxyochratoxin A (4-OH-OTA) epimers. mdpi.commdpi.com
(4R)- and (4S)-OH-OTA : These are epimeric metabolites formed by hydroxylation at the C-4 position of the isocoumarin ring. mdpi.com The formation of these metabolites has been observed in liver microsomes from a variety of species, including humans, pigs, rats, goats, and chickens. mdpi.cominchem.orgsrce.hr In rats, (4R)-4-OH-OTA is a notable urinary metabolite, excreted alongside the parent toxin and OTα. mdpi.comnih.gov The ratio of the epimers can vary by species; for instance, the (4R) epimer is the major form in rat liver microsomes, while the (4S) epimer is more prevalent in pig liver microsomes. inchem.org Chickens, in contrast to other species, produce the 4(S)-OH-OTA isomer as the major form. nih.gov
10-OH-OTA : This metabolite is formed through hydroxylation of the isocoumarin moiety and has been identified in in vitro experiments using rabbit liver and kidney microsomes, as well as in cultured human bronchial epithelial cells. mdpi.comsrce.hr However, its detection in vivo has not been confirmed. mdpi.com
Phenylalanine Moiety Hydroxylation : More recent studies using advanced mass spectrometry have identified novel hydroxylated metabolites formed on the phenylalanine portion of the molecule. researchgate.netnih.gov These have been tentatively identified as 5'-OH-OTA, 7'-OH-OTA, and 9'-OH-OTA. nih.gov Notably, 7'-OH-OTA was found to be the main metabolite in both in vitro and in vivo studies in chickens, and considerable amounts were also detected in human liver microsomes. mdpi.comnih.gov
The table below summarizes the key hydroxylated metabolites and the systems in which they have been identified.
| Metabolite | Formation Pathway | Species/Systems Identified | Citation |
| (4R)-OH-OTA | CYP450-mediated hydroxylation | Human, Rat, Pig, Goat, Rabbit, Chicken (liver/kidney microsomes); Rat (in vivo) | mdpi.cominchem.orgnih.govsrce.hr |
| (4S)-OH-OTA | CYP450-mediated hydroxylation | Human, Rat, Pig, Goat, Chicken (liver/kidney microsomes) | mdpi.comresearchgate.netinchem.orgnih.gov |
| 10-OH-OTA | CYP450-mediated hydroxylation | Rabbit (liver/kidney microsomes); Human bronchial epithelial cells | mdpi.commdpi.comsrce.hr |
| 5'-OH-OTA | Phenylalanine moiety hydroxylation | Rat, Chicken, Swine, Goat, Cow, Human (liver microsomes) | mdpi.comnih.gov |
| 7'-OH-OTA | Phenylalanine moiety hydroxylation | Rat, Chicken, Swine, Goat, Cow, Human (liver microsomes); Chicken (in vivo) | mdpi.comnih.gov |
| 9'-OH-OTA | Phenylalanine moiety hydroxylation | Rat, Chicken, Swine, Goat, Cow, Human (liver microsomes) | mdpi.comnih.gov |
Lactone-Opening Products (e.g., OP-OTA)
Another metabolic transformation of Ochratoxin A involves the hydrolysis of its lactone ring, which results in a lactone-opened form of OTA, often abbreviated as OP-OTA. mdpi.comnih.gov This reaction can occur under alkaline conditions. mdpi.comnih.gov The formation of OP-OTA has been noted in various species and is considered a significant metabolic event. mdpi.comnih.gov In some rodents, OP-OTA has been detected in bile and urine following OTA administration. mdpi.com The process is also thought to be potentially reversible, with OP-OTA capable of converting back to the parent OTA molecule. mdpi.com This pathway is one of the primary degradation routes for OTA, alongside hydrolysis and dechlorination. asm.org
Dechlorination to Ochratoxin B (OTB)
Dechlorination is a metabolic reaction where the chlorine atom at the C-5 position of the isocoumarin ring of Ochratoxin A is removed, resulting in the formation of Ochratoxin B (OTB). mdpi.comnih.gov OTB is the non-chlorinated analogue of OTA. researchgate.netmpi.govt.nz This transformation is considered a detoxification pathway, as OTB is generally regarded as being much less toxic than OTA. nih.govresearchgate.net
The conversion of OTA to OTB can occur as part of its metabolism. mdpi.com In some fungal cultures, OTB may also be produced by the dechlorination of OTA. capes.gov.br While OTB itself can be metabolized further, its formation from OTA represents a key step in reducing the toxicity of the parent compound. nih.gov Oxidative dechlorination of OTA is a proposed mechanism that leads to the formation of OTB, a process in which glutathione (B108866) can play a role in neutralizing reactive intermediates. nih.gov
Conjugation Reactions (e.g., Glucuronidation, Sulphate Conjugates)
Conjugation represents a phase II metabolic process where Ochratoxin A or its phase I metabolites are linked to endogenous molecules, which typically increases their water solubility and facilitates their excretion from the body. ontosight.aifoodsafety.institute These reactions are crucial for the detoxification of xenobiotics. foodsafety.institutenih.gov
The primary conjugation reactions for OTA include:
Glucuronidation : This is a common pathway involving the enzyme UDP-glucuronosyltransferase (UGT), which conjugates OTA with glucuronic acid. foodsafety.institutebiorxiv.org Glucuronide conjugates of OTA have been detected in the blood and urine of exposed animals and humans. researchgate.net
Sulphate Conjugation (Sulfation) : This reaction involves the transfer of a sulfonate group to the OTA molecule, catalyzed by sulfotransferase enzymes. foodsafety.instituteresearchgate.net This also results in a more water-soluble conjugate. researchgate.net
Glutathione (GSH) Conjugation : OTA can be bioactivated to reactive intermediates, such as an OTA-quinone, which can then be detoxified by conjugation with glutathione (GSH). mdpi.commdpi.com This reaction is catalyzed by glutathione S-transferases (GSTs). mdpi.com These GSH-conjugates are typically produced in low amounts but are part of the detoxification process. mdpi.com
In addition to these major pathways, conjugation with hexose/pentose has also been described. mdpi.commdpi.com These phase II metabolites are generally less toxic and more readily eliminated than the parent compound. nih.govnih.gov
Role of Microbial Biotransformation (e.g., gut microbiota, yeast, bacteria)
The biotransformation of Ochratoxin A (OTA) by microorganisms is a significant area of research, as it represents a potential pathway for detoxification in food, feed, and within the gastrointestinal tract of humans and animals. frontiersin.orgnih.gov A wide array of microorganisms, including bacteria, yeast, and filamentous fungi, have been identified as capable of degrading or adsorbing OTA. frontiersin.org
The primary and most important mechanism of OTA biodegradation is the enzymatic hydrolysis of the amide bond that connects the L-β-phenylalanine moiety to the isocoumarin core, resulting in the formation of Ochratoxin α (OTα) and L-phenylalanine. frontiersin.orgnih.govfrontiersin.org OTα is considered to be significantly less toxic than its parent compound, OTA. nih.gov
Yeast: Various yeast species have been investigated for their ability to degrade or remove OTA. Saccharomyces cerevisiae, a common yeast in food fermentation, can produce carboxypeptidase Y (CPY), which is capable of breaking down OTA to OTα. frontiersin.org However, the native enzyme exhibits low specific activity and a slow reaction rate. frontiersin.org Other yeasts isolated from kefir grains have also demonstrated the ability to adsorb mycotoxins, including OTA. frontiersin.org
Bacteria: Numerous bacterial species have been identified with OTA-degrading capabilities. Phenylobacterium immobile can degrade OTA through a pathway that involves a dioxygenase attack on the phenylalanine part, eventually releasing OTα. nih.gov Strains of Acinetobacter calcoaceticus and Bacillus licheniformis have also been reported to eliminate OTA from culture media, with OTα being a detected metabolite. nih.gov Lactic acid bacteria (LAB) are another group known for their potential to detoxify OTA. nih.gov Anaerobic bacteria, such as Eubacterium callanderi, have shown the ability to degrade OTA to OTα, suggesting their potential use as feed additives that function within the animal intestine. frontiersin.org
The efficiency of microbial degradation can be influenced by various factors, including the specific microbial strain, culture conditions (e.g., pH, temperature), and the composition of the surrounding medium. frontiersin.orgelsevier.es
Table 1: Examples of Microorganisms Involved in Ochratoxin A Biotransformation
Generated code Table of Compounds Mentioned
Compound Name Abbreviation 3-epi-Ochratoxin A - Ochratoxin A OTA Ochratoxin α OTα Ochratoxin B OTB (4R)-4-hydroxyochratoxin A (4R)-OH-OTA (4S)-4-hydroxyochratoxin A (4S)-OH-OTA 10-hydroxyochratoxin A 10-OH-OTA 7'-hydroxyochratoxin A 7'-OH-OTA L-phenylalanine - Carboxypeptidase Y CPY
Mechanistic Investigations of the Biological Activity of this compound and its Enantiomeric Forms
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the molecular and cellular mechanisms of action for the compound This compound . The vast majority of existing studies focus extensively on its widely known epimer, Ochratoxin A (OTA).
Information regarding the specific biological activities of this compound, such as its potential for inhibition of protein synthesis, induction of oxidative stress, DNA adduct formation, disruption of cellular energy production, interference with calcium homeostasis, or induction of apoptosis and autophagy, is not sufficiently available in published research to construct a detailed and scientifically accurate article as outlined.
The distinct three-dimensional arrangement of this compound suggests that its biological activity and interactions with cellular receptors may differ from those of Ochratoxin A vulcanchem.com. However, without dedicated studies on this specific epimer, any discussion of its mechanistic toxicology would be speculative.
Therefore, we are unable to provide the requested article focusing solely on this compound. The detailed research findings necessary to address the specified outline are available for Ochratoxin A.
Mechanistic Investigations of Biological Activity of Ochratoxin a and Its Enantiomeric Forms
Cellular Responses: Apoptosis and Autophagy Induction
Signal Transduction Pathways Involved in Apoptosis (e.g., ERK1/2, JNK/SAPK)
There is a significant body of research on the involvement of signal transduction pathways in apoptosis induced by Ochratoxin A. However, specific experimental studies investigating the role of pathways such as ERK1/2 and JNK/SAPK in apoptosis induced by 3-epi-Ochratoxin A are not available in the reviewed scientific literature.
For Ochratoxin A, studies have shown that it can deregulate various signal transduction pathways, including the ERK1/2 and JNK/SAPK MAPK pathways, often in a cell-type and dose-dependent manner, leading to either cell survival or apoptosis. researchgate.netnih.gov For instance, in human kidney cells, OTA has been demonstrated to induce sustained activation of the MEK/ERK1-2 signaling pathway, which contributes to apoptosis. researchgate.net
Without direct comparative studies, it is not possible to detail the specific involvement or differential effects of this compound on these apoptotic signaling pathways.
Comparative Studies on Biological Activity and Mechanistic Differences Using In Vitro Models (e.g., cell lines)
Comprehensive in vitro studies directly comparing the biological activity and mechanistic differences between Ochratoxin A and This compound on various cell lines are not extensively documented in the scientific literature.
While numerous studies have characterized the cytotoxic effects of Ochratoxin A across a wide range of cell lines (e.g., HepG-2, Caco-2, HK-2), establishing IC50 values and detailing mechanisms like cell cycle arrest and induction of oxidative stress, similar detailed investigations for this compound are lacking. scribd.com In silico toxicology approaches, such as Quantitative Structure–Activity Relationship (QSAR) models, have been used to predict the toxicity of various mycotoxins. In one such database, this compound is listed and predicted to be genotoxic, similar to Ochratoxin A. nih.gov However, these are computational predictions and not direct in vitro experimental comparisons.
Table 1: In Silico Toxicity Predictions for Ochratoxin A and its Epimer
| Compound | Predicted Endpoint | Method | Finding |
| Ochratoxin A | Genotoxicity | QSAR Model | Predicted as genotoxic nih.gov |
| This compound | Genotoxicity | QSAR Model | Predicted as genotoxic nih.gov |
This table is based on computational predictions from a QSAR database and does not represent experimental in vitro data.
Comparative Studies on Biological Activity and Mechanistic Differences Using Animal Models (Focus on molecular and cellular mechanisms)
Specific animal studies focusing on the comparative molecular and cellular mechanisms of toxicity between Ochratoxin A and This compound are not described in the available research.
Extensive research in various animal models has established Ochratoxin A as a potent nephrotoxin, carcinogen, teratogen, and immunotoxin. These studies have elucidated molecular mechanisms such as the inhibition of protein synthesis, induction of oxidative stress, and formation of DNA adducts. However, parallel in vivo studies required for a comparative analysis with this compound have not been published. Consequently, there is no available data to construct a comparative table on the mechanistic differences in animal models.
Stereochemical Characterization and Enantioselective Research of Ochratoxin a and Its Epimers
Importance of Chirality and Enantiomer Specificity in Biological Systems
Chirality, a fundamental property of molecules that exist as non-superimposable mirror images called enantiomers, is of paramount importance in biological systems. This significance stems from the fact that life itself is chiral, with many essential biomolecules such as amino acids, sugars, and the building blocks of nucleic acids existing as single enantiomers. This inherent chirality at the molecular level dictates the three-dimensional structure of larger biological entities like proteins and enzymes, which in turn governs their specific functions.
The interaction between chiral molecules and biological systems is highly specific, often likened to a lock and key mechanism, where only one enantiomer (the "key") will fit into a specific chiral receptor or enzyme active site (the "lock"). This enantiomer specificity has profound implications for the pharmacodynamics and pharmacokinetics of chiral drugs and the toxicity of chemical compounds.
One enantiomer of a chiral compound may exhibit the desired therapeutic effect, while its mirror image could be inactive or, in some cases, cause severe adverse or toxic effects. A classic and tragic example is the drug thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. Similarly, in the case of the antiarthritic drug penicillamine, the (S)-enantiomer possesses the therapeutic activity, whereas the (R)-enantiomer is toxic.
This specificity arises because biological processes, such as binding to receptors, enzyme-catalyzed reactions, and transport across cell membranes, are stereoselective. Enzymes, being chiral proteins, can distinguish between the enantiomers of a substrate, leading to different metabolic pathways and rates of metabolism for each. This can result in one enantiomer being metabolized and eliminated from the body more quickly than the other, a phenomenon known as stereoselective metabolism.
The table below illustrates the differential effects of enantiomers in various chiral compounds.
| Compound | Enantiomer 1 | Effect of Enantiomer 1 | Enantiomer 2 | Effect of Enantiomer 2 |
| Ibuprofen | (S)-(+)-Ibuprofen | Active analgesic and anti-inflammatory agent. | (R)-(-)-Ibuprofen | Inactive, but slowly converted to the (S)-form in the body. |
| Thalidomide | (R)-Thalidomide | Sedative. | (S)-Thalidomide | Teratogenic. |
| Penicillamine | (S)-Penicillamine | Antiarthritic. | (R)-Penicillamine | Toxic, acts as a pyridoxine (B80251) antagonist. |
| Ethambutol | (S,S)-Ethambutol | Antitubercular. | (R,R)-Ethambutol | Can cause optic neuritis leading to blindness. |
The homochirality of biological systems, meaning the preference for one enantiomer over the other, is a critical factor for the proper functioning of organisms. This principle of enantiomer specificity underscores the necessity of considering the stereochemistry of molecules in pharmacology, toxicology, and other life sciences to ensure efficacy and minimize potential harm. The ability of biological systems to discriminate between enantiomers is a testament to the intricate and precise nature of molecular interactions in living organisms.
Methods for Chiral Purity Assessment and Enantiomeric Excess Determination
The assessment of chiral purity and the determination of enantiomeric excess (ee) are critical in various scientific fields, particularly in the pharmaceutical industry, to ensure the safety and efficacy of chiral drugs. Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present compared to the other. A variety of analytical techniques are employed for this purpose, ranging from traditional methods to more advanced spectroscopic and chromatographic approaches.
Chromatographic Methods:
Chromatographic techniques are the most widely used methods for chiral analysis due to their high accuracy and ability to separate enantiomers. These methods utilize a chiral environment to differentiate between enantiomers, which have identical physical properties in an achiral environment.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a dominant technique for determining chiral purity. It involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Alternatively, a chiral mobile phase additive (CMPA) can be used to form diastereomeric complexes with the enantiomers, which can then be separated on an achiral column.
Gas Chromatography (GC): Chiral GC is suitable for volatile and thermally stable compounds. Similar to HPLC, it employs a chiral stationary phase to achieve enantiomeric separation. It is a highly sensitive method requiring only a small sample size.
Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster and more efficient separations compared to HPLC and is considered a "green" technology due to the reduced use of organic solvents.
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte to create a chiral environment.
Spectroscopic and Other Methods:
Besides chromatography, several other methods are employed for chiral purity assessment.
Polarimetry: This is a traditional method that measures the rotation of plane-polarized light by a chiral compound. The magnitude and direction of rotation are proportional to the concentration of the enantiomers. While it is a relatively simple technique, its accuracy can be affected by factors like concentration and the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine enantiomeric excess by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers to form diastereomeric species that exhibit different chemical shifts in the NMR spectrum, allowing for their quantification.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum is unique for each enantiomer and can be used to determine their relative concentrations.
Mass Spectrometry (MS): Chiral analysis by MS can be achieved by forming diastereomeric complexes with a chiral reference compound, which can then be distinguished based on their mass-to-charge ratios or fragmentation patterns.
The table below summarizes the key features of these methods.
| Method | Principle | Advantages | Limitations |
| Chiral Chromatography (HPLC, GC, SFC) | Differential interaction of enantiomers with a chiral stationary phase or mobile phase additive. | High accuracy, high resolution, widely applicable. | Requires specialized columns, method development can be time-consuming. |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Simple, fast. | Lower accuracy, sensitive to experimental conditions. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information, accurate quantification. | May require derivatization, lower sensitivity compared to chromatography. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light. | Sensitive to stereochemistry. | Not as widely used for routine quantitative analysis. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a chiral environment. | High efficiency, small sample volume. | Limited to charged or chargeable analytes. |
The choice of method for chiral purity assessment depends on factors such as the nature of the compound, the required level of accuracy, and the available instrumentation. In many cases, a combination of techniques is used to ensure reliable and accurate results.### 7.3. Development and Application of Chiral Stationary Phases and Selectors for Ochratoxin Analysis
The separation of ochratoxin A (OTA) and its epimers is crucial for understanding their individual toxicological profiles. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, and the key to successful enantioselective separation lies in the development and application of effective chiral stationary phases (CSPs) and chiral selectors.
CSPs are the core of chiral chromatography, providing the chiral environment necessary to differentiate between enantiomers. The "three-point attachment" model is a fundamental concept in understanding how these separations occur, where the chiral selector on the stationary phase interacts with the analyte at a minimum of three points, leading to the formation of transient diastereomeric complexes with different stabilities.
Types of Chiral Stationary Phases Used for Ochratoxin Analysis:
Several types of CSPs have been developed and applied for the analysis of mycotoxins, including ochratoxins. These can be broadly categorized as follows:
Polysaccharide-based CSPs: These are the most common and versatile CSPs. They are based on derivatives of cellulose (B213188) and amylose, which are coated or immobilized onto a silica (B1680970) support. The helical structure of these polysaccharides creates chiral grooves where enantiomers can interact differently through hydrogen bonding, dipole-dipole interactions, and steric hindrance. Commercial columns like Chiralpak and Chiralcel fall into this category and have been successfully used for separating various chiral compounds.
Macrocyclic Glycopeptide-based CSPs: These CSPs, such as those based on vancomycin (B549263) and teicoplanin, contain multiple chiral centers and functional groups (e.g., aromatic rings, hydrogen bond donors and acceptors) that provide a complex and highly selective environment for chiral recognition. They are known for their broad applicability in separating a wide range of chiral molecules.
Pirkle-type CSPs: These are smaller, synthetically derived chiral selectors that are covalently bonded to a silica support. They are designed based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Protein-based CSPs: These utilize proteins, such as α1-acid glycoprotein (B1211001) (AGP), immobilized on a silica support. The complex three-dimensional structure of proteins provides numerous chiral recognition sites, making them effective for separating a broad range of chiral compounds, including acidic and basic molecules.
Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes. The chiral cavity of the cyclodextrin (B1172386) can preferentially include one enantiomer over the other, leading to their separation. They are often used as chiral selectors in both liquid chromatography and capillary electrophoresis.
Application in Ochratoxin Analysis:
For the specific analysis of ochratoxin A and its epimers, researchers have explored various chiral selectors and stationary phases. While the primary focus in routine mycotoxin analysis is often on quantifying the total amount of OTA, specialized research has utilized chiral chromatography to separate its stereoisomers.
Research Gaps, Methodological Challenges, and Future Directions for 3 Epi Ochratoxin a Research
Current Limitations in Comprehensive Stereoisomer Identification and Quantification
A major obstacle in the comprehensive assessment of 3-epi-Ochratoxin A is the limitation of current analytical methodologies to differentiate and accurately quantify stereoisomers. mdpi.com Conventional techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) often struggle to separate isomers with closely related structures. mdpi.commdpi.com This is particularly true for epimers, which differ only in the configuration at a single chiral center.
The co-elution of these isomers can lead to inaccurate quantification and misinterpretation of toxicological data. mdpi.com While advanced techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for mycotoxin analysis in general, the specific differentiation of stereoisomers like this compound remains a significant challenge. mdpi.comnih.gov The lack of distinct fragmentation patterns between epimers in mass spectrometry further complicates their individual identification and quantification.
Moreover, matrix effects in complex food samples can interfere with the analytical signal, leading to either underestimation or overestimation of the mycotoxin levels. mdpi.commdpi.com Immunoaffinity columns, often used for sample cleanup, may not exhibit the same binding affinity for all stereoisomers, potentially introducing bias in the analytical results. mdpi.com These limitations highlight a critical need for the development of more sophisticated and robust analytical methods capable of resolving and accurately measuring individual Ochratoxin A stereoisomers in diverse matrices.
Need for Dedicated Biosynthesis and Metabolic Studies of Ochratoxin A Epimers
The biosynthetic pathway of Ochratoxin A is not yet fully elucidated, and even less is known about the formation of its epimers, including this compound. mdpi.com It is unclear whether this compound is a direct fungal metabolite, a product of OTA transformation within the fungal cell, or an artifact of extraction and analytical procedures. The biosynthetic pathway of OTA involves a polyketide synthase and a non-ribosomal peptide synthetase. nih.govresearchgate.net However, the specific enzymatic steps that could lead to the formation of the 3-epi configuration have not been identified.
Dedicated studies are required to investigate the genetic and enzymatic machinery responsible for the production of Ochratoxin A epimers in toxigenic fungi like Aspergillus and Penicillium species. nih.govresearchgate.net Understanding the conditions that favor the formation of this compound is crucial for developing effective strategies to prevent its occurrence in the food chain.
Furthermore, the metabolic fate of this compound in humans and animals is largely unknown. While the metabolism of Ochratoxin A has been studied, leading to the identification of metabolites like Ochratoxin α and hydroxylated derivatives, similar investigations for its epimers are lacking. nih.govinchem.orgresearchgate.net Research is needed to determine if this compound is metabolized differently from OTA and whether its metabolites possess unique toxicological properties.
Development of Certified Reference Standards for this compound
A significant bottleneck in the research of this compound is the scarcity of certified reference materials (CRMs). lgcstandards.com CRMs are essential for the validation of analytical methods, ensuring the accuracy and comparability of data across different laboratories. sigmaaldrich.com The availability of a CRM for this compound would enable researchers to:
Develop and validate accurate and precise analytical methods for its quantification.
Conduct reliable toxicological studies to assess its specific health risks.
Perform occurrence studies to determine its prevalence in food and feed.
Currently, while CRMs for Ochratoxin A are commercially available, the same cannot be said for its epimers. crmlabstandard.comromerlabs.comlgcstandards.com The synthesis and purification of this compound in sufficient quantities and to the high degree of purity required for a CRM is a challenging task. The development and certification of such standards, in accordance with international guidelines such as ISO 17034, is a critical step to advance the field. lgcstandards.com
Table 1: Availability of Ochratoxin A and this compound Reference Materials
| Compound | Commercial Availability | Certified Reference Material (CRM) |
| Ochratoxin A | Widely Available crmlabstandard.comromerlabs.comlgcstandards.com | Yes sigmaaldrich.comlgcstandards.com |
| This compound | Limited lgcstandards.com | No |
Application of Advanced Biotechnological Tools for Enhanced Stereoisomer Research
Modern biotechnological tools offer promising avenues to overcome some of the existing challenges in this compound research. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information, which is crucial for the unambiguous identification of stereoisomers. mdpi.comresearchgate.net Combining NMR with computational modeling can further aid in understanding the conformational properties of these molecules. researchgate.net
The development of specific bioreceptors, such as antibodies or aptamers, that can selectively bind to this compound would be a significant breakthrough. researchgate.net Such bioreceptors could be integrated into various analytical platforms, including biosensors and immunoassays, to enable rapid, sensitive, and specific detection of this epimer. mdpi.comresearchgate.net While immunoassays for Ochratoxin A are well-established, their cross-reactivity with epimers needs to be thoroughly investigated. mdpi.com
Furthermore, gene-editing technologies like CRISPR-Cas9 could be employed to create knockout mutants of toxigenic fungi. By systematically deleting genes in the OTA biosynthetic cluster, researchers could potentially identify the enzymes responsible for the formation of this compound.
Integrated Approaches for Understanding the Comprehensive Stereochemistry of Ochratoxin A and its Biological Implications
A holistic understanding of the risks associated with Ochratoxin A contamination requires an integrated approach that considers the stereochemistry of all its forms. Future research should move beyond studying Ochratoxin A in isolation and focus on the mixture of stereoisomers as they naturally occur.
This involves:
Developing multi-analyte methods: Creating analytical methods capable of simultaneously identifying and quantifying Ochratoxin A and its various stereoisomers, including this compound. nih.gov
Comparative toxicology studies: Conducting in vitro and in vivo studies to compare the toxicokinetics and toxicodynamics of this compound with those of Ochratoxin A.
Occurrence studies: Performing comprehensive surveys to determine the relative prevalence of different Ochratoxin A stereoisomers in various food commodities from different geographical regions.
By integrating data from analytical chemistry, mycology, toxicology, and molecular biology, a more complete picture of the biological implications of Ochratoxin A stereoisomerism can be constructed. This will ultimately lead to more accurate risk assessments and the development of more effective strategies to protect human and animal health.
Q & A
Basic Research Questions
Q. What analytical methods are most effective for detecting and quantifying 3-epi-Ochratoxin A in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard due to its high sensitivity and specificity. To minimize matrix interference, employ solid-phase extraction (SPE) with molecularly imprinted polymers (MIPs) tailored for ochratoxin analogs. Validate methods using spiked recovery experiments (80–110% recovery rates) and cross-check against certified reference materials . For reproducibility, document chromatographic conditions (e.g., C18 columns, mobile phase: 0.1% formic acid in acetonitrile/water) and ionization parameters (ESI+ mode) .
Q. How does the structural configuration of this compound differ from Ochratoxin A, and what implications does this have for toxicity studies?
- Methodological Answer : The epimerization at the C3 position alters stereochemistry, which can be confirmed via nuclear magnetic resonance (NMR) or X-ray crystallography. Computational modeling (e.g., density functional theory) can predict binding affinities to proteins like serum albumin, which may explain differences in bioavailability. Compare toxicity using in vitro models (e.g., HepG2 cells) with dose-response assays, ensuring controlled pH and temperature to prevent further epimerization during experiments .
Q. What are the key challenges in synthesizing high-purity this compound for experimental use?
- Methodological Answer : Epimerization under acidic or basic conditions often yields mixtures. Optimize synthesis via enzymatic catalysis (e.g., lipases) to enhance stereoselectivity. Purify using preparative HPLC with chiral columns, and validate purity (>98%) via UV/Vis and high-resolution MS. Store synthesized compounds in amber vials at -80°C to prevent degradation .
Advanced Research Questions
Q. What experimental conditions favor the epimerization of Ochratoxin A to this compound, and how can this be controlled in longitudinal studies?
- Methodological Answer : Epimerization is pH- and temperature-dependent. Design experiments to test kinetics under varying conditions (e.g., pH 2–9, 25–37°C) using buffer systems. Monitor conversion rates via time-course LC-MS. To stabilize samples, use lyophilization or chelating agents (e.g., EDTA) to inhibit metal-catalyzed reactions. Include control groups with isotopically labeled analogs to track artifactual epimerization .
Q. How does this compound interact with other mycotoxins (e.g., aflatoxins) in co-exposure scenarios, and what statistical models best capture synergistic effects?
- Methodological Answer : Use factorial design experiments to assess additive, synergistic, or antagonistic effects. For in vitro models, apply Bliss Independence or Loewe Additivity models to quantify interactions. Measure biomarkers (e.g., oxidative stress markers, cytokine levels) and validate findings using multivariate regression analysis. Ensure replicates (n ≥ 6) to account for biological variability .
Q. What are the limitations of current molecularly imprinted polymers (MIPs) in selectively extracting this compound from multi-toxin contaminated samples?
- Methodological Answer : Traditional MIPs for Ochratoxin A may lack specificity for the 3-epi isomer due to subtle structural differences. Develop epitope-imprinted polymers targeting the lactone ring or phenylalanine moiety. Validate cross-reactivity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Report selectivity ratios (e.g., 3-epi-OTA vs. OTA) in supplementary data .
Q. How can in silico approaches improve the prediction of this compound’s metabolic pathways in mammalian systems?
- Methodological Answer : Use pharmacokinetic software (e.g., GastroPlus, Simcyp) to model absorption, distribution, metabolism, and excretion (ADME). Integrate cytochrome P450 isoform data and molecular docking simulations to predict metabolites. Validate predictions with in vitro hepatocyte assays and UPLC-QTOF-MS metabolite profiling .
Key Considerations for Experimental Design
- Reproducibility : Document all protocols in supplementary materials, including raw data and instrument calibration curves .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for toxin dosing and humane endpoints .
- Data Contradictions : Address discrepancies (e.g., variable epimerization rates) by reporting environmental factors (humidity, light exposure) and statistical power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
